molecular formula C14H26N2O5 B6773982 BOC-Val-Gly-OEt

BOC-Val-Gly-OEt

Cat. No.: B6773982
M. Wt: 302.37 g/mol
InChI Key: FJMIIVRCQWRALB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-Val-Gly-OEt is a protected dipeptide ester strategically designed for efficient solid-phase and solution-phase peptide synthesis. The N-terminal tert-butoxycarbonyl (Boc) group serves as a key protecting group, allowing for selective deprotection under mild acidic conditions to facilitate the sequential addition of amino acid residues. The C-terminal ethyl ester can function as a protecting group or be modified, for instance, through hydrolysis to access the corresponding carboxylic acid for further coupling. This building block is integral to the research and development of novel peptide-based therapeutics, where it is used to construct specific peptide sequences that modulate biological activity. Its primary research value lies in its application across pharmaceutical and biotechnology sectors, particularly in the synthesis of complex peptides for drug discovery programs. The valine-glycine dipeptide core is a motif of interest in medicinal chemistry, and its incorporation into larger structures can influence the pharmacokinetics and bioavailability of the resulting compounds. Researchers utilize this compound in bioconjugation techniques and in the production of recombinant proteins, aiding in the development of targeted treatments and vaccines. Like its analogue Boc-Val-Gly-OH, this compound plays a significant role in creating prodrugs and improving the properties of lead molecules. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-7-20-10(17)8-15-12(18)11(9(2)3)16-13(19)21-14(4,5)6/h9,11H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMIIVRCQWRALB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Protecting Group Chemistry Pertaining to Boc Val Gly Oet

Role of the tert-Butoxycarbonyl (BOC) Group in Amino Protection

The tert-butoxycarbonyl (BOC) group is a widely employed acid-labile protecting group for amines in organic synthesis, particularly in peptide chemistry. jk-sci.comorgsyn.orgwikipedia.org Its primary function is to mask the nucleophilicity of the α-amino group of an amino acid, such as valine in BOC-Val-Gly-OEt, thereby preventing it from participating in unwanted reactions during peptide bond formation. wiley-vch.de

The BOC group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. jk-sci.comorgsyn.org The stability of the BOC group under basic and nucleophilic conditions, as well as during catalytic hydrogenation, makes it an ideal orthogonal partner to other protecting groups like Fmoc, Z, and Alloc. mcours.net This stability allows for selective deprotection of other groups without affecting the BOC-protected amine.

Key Features of the BOC Protecting Group:

Stability: Stable to bases, nucleophiles, and catalytic hydrogenation. rsc.org

Introduction: Commonly introduced using di-tert-butyl dicarbonate ((Boc)₂O). jk-sci.comorgsyn.org

Cleavage: Removed under acidic conditions. wikipedia.orgtcichemicals.com

Deprotection Strategies for the BOC Group

The removal of the BOC group is a critical step in peptide synthesis, allowing for the elongation of the peptide chain. This process is typically achieved under acidic conditions.

The deprotection of the BOC group is most commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or with hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane. jk-sci.comwikipedia.orgresearchgate.net

The mechanism of acid-mediated cleavage involves the following steps:

Protonation: The carbonyl oxygen of the tert-butyl carbamate (B1207046) is protonated by the acid. commonorganicchemistry.com

Fragmentation: This protonation facilitates the fragmentation of the protecting group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comacsgcipr.org

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. commonorganicchemistry.com

Protonation of Amine: Under the acidic conditions, the newly formed free amine is protonated, typically yielding an ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com

It is important to note that the tert-butyl cation generated during this process can potentially alkylate nucleophilic side chains of certain amino acids. To prevent this, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation. wikipedia.org Research has also shown that the rate of HCl-catalyzed deprotection can have a second-order dependence on the acid concentration. nih.gov

In a molecule like this compound, which contains both a BOC group and an ethyl ester, selective deprotection is crucial. The BOC group is generally more sensitive to acidic conditions than simple alkyl esters. However, achieving high selectivity can be challenging.

Several methods have been developed to selectively remove the BOC group while leaving the ester intact. For instance, using 4 M HCl in anhydrous dioxane has been shown to be effective for the selective deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers. researchgate.net Other approaches include the use of concentrated sulfuric acid or methanesulfonic acid in specific solvent systems. researchgate.net Conversely, to achieve the reverse selectivity, a system of cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile (B52724) can be used to selectively cleave tert-butyl esters in the presence of N-Boc groups. organic-chemistry.orgthieme-connect.com

Table of Selective Deprotection Methods:

Reagent/ConditionGroup DeprotectedGroup RemainingReference
4 M HCl in dioxaneNα-Boctert-Butyl ester researchgate.net
Conc. H₂SO₄ in tBuOAcN-Boctert-Butyl ester researchgate.net
CeCl₃·7H₂O/NaI in acetonitriletert-Butyl esterN-Boc organic-chemistry.orgthieme-connect.com

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical transformations. For BOC deprotection, this includes minimizing the use of hazardous reagents and solvents. acsgcipr.org

Some green chemistry approaches include:

Aqueous Phosphoric Acid: This has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org

Catalyst-Free Deprotection in Water: Selective removal of N-Boc groups has been achieved with excellent yields simply by using water at reflux temperatures, eliminating the need for any additional reagents. mcours.netsemanticscholar.org

Solvent-Free Deprotection: A method using the ex situ generation of hydrogen chloride gas under solvent-free conditions provides a quantitative yield of the hydrochloride salt without the need for work-up or purification. rsc.org

Deep Eutectic Solvents (DES): A choline (B1196258) chloride/p-toluenesulfonic acid DES has been used as both a reaction medium and a catalyst for efficient N-Boc deprotection. mdpi.com

Selective Deprotection in the Presence of Other Ester Functionalities

Ethyl Ester as a Carboxyl Protecting Group and its Removal

In this compound, the C-terminus of the glycine (B1666218) residue is protected as an ethyl ester. Esterification is a common strategy to protect the carboxylic acid functionality of an amino acid, preventing it from reacting during peptide coupling steps. slideshare.netslideshare.net

The ethyl ester group is generally stable to the acidic conditions used for BOC deprotection. libretexts.org Removal of the ethyl ester is typically achieved through saponification, which involves hydrolysis with a base, such as sodium hydroxide, in an aqueous or alcoholic solution.

Orthogonal Protection Strategies in Complex Peptide Synthesis (e.g., BOC/Fmoc)

In the synthesis of more complex peptides, an orthogonal protection strategy is often employed. This allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.dewikipedia.org The most common orthogonal combination in modern solid-phase peptide synthesis (SPPS) is the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and an acid-labile group, such as tert-butyl (tBu), for side-chain protection. iris-biotech.debiosynth.com

The BOC/benzyl (Bzl) strategy, while also used, is considered quasi-orthogonal because both groups are removed by acid, but their cleavage requires different acid strengths. biosynth.com The BOC group can be removed with a relatively mild acid like TFA, while the Bzl group requires a stronger acid such as hydrogen fluoride (B91410) (HF). iris-biotech.debiosynth.com The ability to use different classes of protecting groups that are removed under distinct conditions (e.g., acid vs. base) is a cornerstone of modern peptide synthesis, enabling the construction of complex peptide structures. biosynth.comslideshare.net

Comparison of BOC/Bzl and Fmoc/tBu Strategies:

StrategyNα-ProtectionSide-Chain ProtectionNα-Deprotection ConditionSide-Chain Deprotection ConditionOrthogonalityReference
BOC/BzlBOC (acid-labile)Bzl (acid-labile)Mild Acid (TFA)Strong Acid (HF)Quasi-orthogonal biosynth.com
Fmoc/tBuFmoc (base-labile)tBu (acid-labile)Base (e.g., piperidine)Acid (TFA)Orthogonal iris-biotech.debiosynth.com

Compound Names Mentioned

Abbreviation/Common NameSystematic Name
This compoundN-tert-butoxycarbonyl-L-valyl-glycine ethyl ester
(Boc)₂ODi-tert-butyl dicarbonate
TFATrifluoroacetic acid
DCMDichloromethane
HClHydrogen chloride
CeCl₃·7H₂OCerium(III) chloride heptahydrate
NaISodium iodide
FmocFluorenylmethyloxycarbonyl
tButert-Butyl
BzlBenzyl
HFHydrogen fluoride

Conformational Analysis and Structural Investigations of Boc Val Gly Oet Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the conformational dynamics of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed insights into the secondary structure and local geometry of peptide backbones.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. ias.ac.in For peptides like BOC-Val-Gly-OEt, ¹H NMR studies can provide a wealth of information about their conformational preferences. oup.com By analyzing parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can deduce the torsion angles of the peptide backbone and the orientation of side chains. ias.ac.in

Temperature-dependent NMR experiments are particularly useful for identifying intramolecular hydrogen bonds, which are key elements of stable secondary structures. oup.com In a study of Boc-L-Val-Gly-OMe, the temperature coefficients of the amide proton chemical shifts for Valine and Glycine (B1666218) were found to be 8.26×10⁻³ and 3.10x10⁻³ ppm °C⁻¹, respectively, suggesting different levels of solvent exposure for the two amide protons. oup.com This type of analysis helps to build a detailed picture of the peptide's average conformation in solution. Two-dimensional (2D) NMR techniques, such as Correlated Spectroscopy (COSY), further aid in the unambiguous assignment of resonances and the establishment of through-bond and through-space connectivities. ias.ac.in

NMR Parameter Information Gained
Chemical ShiftsLocal electronic environment, secondary structure
Coupling Constants (e.g., ³JNHα)Dihedral angles (φ)
Nuclear Overhauser Effects (NOEs)Inter-proton distances, spatial proximity
Temperature Coefficients (dδ/dT)Solvent accessibility of amide protons, hydrogen bonding

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins in solution. researchgate.net The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure, such as α-helices, β-sheets, and random coils. researchgate.net

For instance, α-helical structures typically exhibit two negative bands around 208 nm and 222 nm and a strong positive band near 195 nm. explorationpub.com In contrast, a random coil conformation is characterized by a strong negative band around 197-200 nm. researchgate.net Studies on polypeptides containing Val-Gly motifs have utilized CD spectroscopy to confirm the presence of helical structures. For example, a copolymer of ValProGly-OEt and ValGly-OEt displayed CD spectra indicative of a temperature-dependent structural transition. rsc.orgresearchgate.net The ability of CD spectroscopy to monitor changes in secondary structure as a function of temperature or solvent conditions makes it a valuable tool for understanding the conformational stability of this compound derivatives. rsc.org

Secondary Structure Characteristic CD Bands
α-HelixNegative bands at ~222 nm and ~208 nm, positive band at ~192 nm
3₁₀-HelixNegative bands at ~222 nm and ~208 nm (ratio [θ]₂₂₂/[θ]₂₀₈ ≈ 0.3-0.4), reduced positive band at 195 nm. explorationpub.com
β-SheetNegative band at ~217 nm, positive band at ~195 nm. nih.gov
Random CoilStrong negative band around 197-200 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Conformational Elucidation

X-ray Crystallography of this compound Analogues for Solid-State Conformation

X-ray crystallography provides an atomic-resolution view of molecular structure in the solid state. nih.gov While it offers a static picture, it is an invaluable technique for determining the precise bond lengths, bond angles, and torsion angles that define a peptide's conformation. The crystal structures of various dipeptides and their derivatives have been determined, revealing a range of conformational possibilities. nih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound and its Derivatives

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic and energetic perspective on peptide conformation. uwo.caunimi.it These methods can be used to explore the conformational landscape of a peptide, identify low-energy structures, and simulate its behavior over time.

MD simulations can reveal the flexibility of a peptide and the transitions between different conformational states. For instance, simulations of ferrocene-peptide conjugates have been used to study their structure and dynamics, with the results showing good agreement with experimental NMR and CD data. researchgate.net For peptides containing non-standard amino acids, such as those with morpholino units, temperature replica exchange molecular dynamics (T-REMD) simulations have been employed to model their behavior in solution. unimi.it These computational approaches allow for the investigation of factors influencing conformation, such as solvent effects and the impact of specific amino acid substitutions, providing a deeper understanding of the structural preferences of this compound and its derivatives. unimi.ituni-muenchen.de

Influence of Peptide Sequence and Modifications on Conformation

The conformation of a peptide is highly sensitive to its amino acid sequence and any modifications to the peptide backbone or side chains. The introduction of constrained amino acids, such as dehydroamino acids or aza-amino acids, can have a profound impact on the resulting secondary structure.

Modification Typical Conformational Influence Example
Dehydroamino AcidsInduce β-turns and helical structures due to planar structure. researchgate.netnih.govBoc-Gly-ΔAla-Gly-ΔZPhe-Val-OMe adopts a right-handed helical conformation. researchgate.net
Aza-amino AcidsInduce turn conformations, can disrupt existing secondary structures. nih.govnih.govAza-valine substitution destabilized a β-hairpin structure. nih.gov

Reactivity and Advanced Applications in Peptide and Biopolymer Chemistry

BOC-Val-Gly-OEt as a Building Block in Oligopeptide and Polypeptide Synthesis

This compound serves as a fundamental component in the synthesis of longer peptide chains, including both oligopeptides and polypeptides. Its bifunctional nature, with a protected N-terminus (Boc group) and an activated C-terminus (ethyl ester), allows for controlled and sequential additions in peptide synthesis.

The construction of peptides can be approached through two primary strategies: stepwise elongation and fragment condensation. In stepwise elongation, single amino acid residues are sequentially added to a growing peptide chain. This method is effective for creating smaller peptides and for the preparation of peptide segments that will later be combined. thieme-connect.de The process involves the acylation of a deprotected amine with an excess of an activated, N-protected amino acid to ensure the reaction goes to completion. thieme-connect.de Following the coupling step, the N-terminal protecting group is removed, preparing the chain for the next addition. tandfonline.comsquarespace.com

Fragment condensation, conversely, involves the synthesis of smaller peptide fragments which are then coupled together to form the final, larger peptide. squarespace.com This convergent approach can be more efficient for producing large peptides or proteins as it allows for parallel synthesis of the fragments and can simplify purification. polypeptide.com The choice between these strategies is influenced by factors such as the length of the target peptide, solubility of intermediates, and the potential for side reactions like racemization. thieme-connect.depolypeptide.com For instance, fragments with C-terminal glycine (B1666218) or proline are often preferred to minimize the risk of racemization during the coupling step. polypeptide.com this compound can be utilized in the initial steps of creating a peptide fragment that is later used in a convergent synthesis strategy.

StrategyDescriptionKey Considerations
Stepwise Elongation Sequential addition of single amino acid residues to a growing peptide chain. thieme-connect.deEfficiency can decrease with chain length due to insolubility. thieme-connect.de
Fragment Condensation Synthesis of smaller peptide fragments that are then coupled together. squarespace.comCan be more efficient for large peptides and simplifies purification. squarespace.compolypeptide.com

A notable application of dipeptide units is in diketopiperazine (DKP)-mediated peptide elongation. DKPs are six-membered cyclic dipeptides that can be activated for use as building blocks in peptide synthesis. acs.org Specifically, mono-Boc-protected DKPs have emerged as key intermediates that facilitate the elongation of a peptide chain by two amino acid residues in a single step. acs.org This "amide-to-amide" transformation involves the activation of one of the amide NH groups in the DKP ring by the Boc group. acs.org While direct examples involving a cyclo(Val-Gly) DKP derived from this compound are not extensively detailed in the provided context, the general mechanism highlights a potential advanced application for such dipeptide motifs in streamlining peptide synthesis. acs.org

This compound, after deprotection to Val-Gly-OEt, is a key monomer in the synthesis of polypeptides with repeating dipeptide sequences. These polymers often mimic the structures of natural proteins like elastin. rsc.orgmorressier.com

Chemoenzymatic polymerization is a powerful "green" synthetic method that utilizes enzymes to catalyze the polymerization of monomers under mild, often aqueous, conditions. researchgate.net The protease papain has been successfully used to polymerize dipeptide ethyl esters like Val-Gly-OEt. rsc.orgmorressier.comresearchgate.net In this process, the deprotected Val-Gly-OEt monomer is subjected to papain catalysis, leading to the formation of poly(Val-Gly). rsc.org This enzymatic approach offers an alternative to traditional methods that may require harsh conditions or toxic reagents. researchgate.net For instance, papain can catalyze the copolymerization of Val-Gly-OEt with other di- or tri-peptide esters, such as Val-Pro-Gly-OEt, to create copolymers like poly(ValProGly-co-ValGly). rsc.orgmorressier.comresearchgate.net

The ability to polymerize dipeptide units like Val-Gly-OEt allows for the engineering of biopolymers with precisely defined, repeating sequences. rsc.orgmorressier.com This control over the primary structure is crucial for mimicking the properties of natural structural proteins. For example, the copolymer poly(ValProGly-co-ValGly), which contains repeating sequences found in elastin, exhibits temperature-dependent structural transitions similar to tropoelastin. rsc.orgmorressier.com The Val-Gly unit has been shown to be key in inducing β-strand structures within the resulting polypeptide chain. This approach to creating synthetic polypeptides with tailored secondary structures and functionalities is of great interest for developing new biomaterials. researchgate.netresearchgate.net

Polymerization MethodMonomerResulting PolymerKey Feature
Chemoenzymatic (Papain)Val-Gly-OEtpoly(Val-Gly)Mimics natural protein sequences. rsc.org
Chemoenzymatic (Papain)Val-Gly-OEt & Val-Pro-Gly-OEtpoly(ValProGly-co-ValGly)Exhibits elastin-like thermal behavior. rsc.orgmorressier.com

Polymerization of Dipeptide Esters into Repetitive Polypeptides

Chemoenzymatic Polymerization of Val-Gly-OEt Motifs

Synthesis and Characterization of Peptide Analogues and Peptidomimetics

This compound and its derivatives are instrumental in the synthesis of peptide analogues and peptidomimetics, where the standard peptide structure is modified to enhance properties like stability or biological activity. For example, it has been used as a precursor in the synthesis of inhibitors for enzymes like porcine pancreatic elastase. In these studies, the Val-Gly sequence is part of a larger peptide designed to mimic a repeating sequence in elastin.

Furthermore, advanced synthetic methods have been developed to create isosteres of the Val-Gly dipeptide. One such example is the synthesis of Boc-Val-ψ[(Z)-CF=CH]-Gly-OEt, where the amide bond is replaced by a monofluoroalkene group. beilstein-journals.org This modification, achieved through an intramolecular redox reaction of a γ,γ-difluoro-α,β-enal catalyzed by N-heterocyclic carbenes, results in a peptidomimetic with potentially altered conformational properties and resistance to enzymatic degradation. beilstein-journals.org Such modifications are crucial in the development of new therapeutic agents and biomaterials.

Incorporation of Unnatural Amino Acids and Isosteres (e.g., Monofluoroalkene-based Dipeptide Isosteres)

A significant application of this compound and related synthons is in the creation of peptidomimetics, where a standard peptide bond is replaced by an isostere to enhance properties such as stability against enzymatic degradation. One prominent example is the synthesis of monofluoroalkene-based dipeptide isosteres, which act as non-hydrolyzable mimics of the amide bond. researchgate.netpsychoactif.org

Research has demonstrated a method for preparing the specific isostere Boc-Val-ψ[(Z)-CF=CH]-Gly-OEt. beilstein-journals.org This synthesis involves an intramolecular redox reaction of γ,γ-difluoro-α,β-enals or enoylsilanes, catalyzed by N-heterocyclic carbenes (NHCs). beilstein-journals.org The use of a γ,γ-difluoro-α,β-enoylsilane intermediate, in particular, was shown to produce the target dipeptide isostere in excellent yield. beilstein-journals.org This approach highlights how the foundational this compound structure can be chemically transformed into a more complex, non-natural analogue for advanced peptide design. beilstein-journals.orgbeilstein-journals.org

The broader context of this research involves the modular synthesis of unnatural peptides. Methodologies that allow for the ligation of peptide fragments while simultaneously installing an unnatural amino acid residue are of high interest. nih.gov The valine residue, with its steric bulk, can play a crucial role in influencing the diastereoselectivity of such transformations, guiding the formation of specific stereoisomers. nih.gov

Table 1: Synthesis of Monofluoroalkene-based Dipeptide Isostere

Precursor TypeCatalystProductYieldReference
γ,γ-difluoro-α,β-enalN-heterocyclic carbene (NHC)Boc-Val-ψ[(Z)-CF=CH]-Gly-OEtGood beilstein-journals.org
γ,γ-difluoro-α,β-enoylsilaneN-heterocyclic carbene (NHC)Boc-Val-ψ[(Z)-CF=CH]-Gly-OEtExcellent beilstein-journals.org

Design of Modified Peptides with Controlled Conformational Preferences (e.g., β-Turns)

The primary sequence of a peptide dictates its three-dimensional structure, which in turn governs its biological function. The Val-Gly sequence is a component of interest in the design of peptides with specific, predictable conformations, such as β-turns and β-hairpins. acs.org A β-turn is a secondary structure element where the polypeptide chain reverses its direction, a feature often stabilized by intramolecular hydrogen bonds. nih.gov

The conformational preferences of peptides are significantly influenced by the constituent amino acids. The L-valine residue, in particular, has been shown to exert a strong influence on the secondary structure of peptides. researchgate.net Its placement within a peptide sequence can be a key determinant in generating a specific fold. For instance, studies on pentapeptides have shown that a C-terminal valine residue can be critical in promoting a helical conformation. researchgate.net

Table 2: Peptides with Valine/Glycine for Conformational Control

Peptide SequenceTarget/Observed ConformationKey Residues for ConformationReference
Boc-Leu-Val-Val-dPro-Gly-Leu-Phe-Val-OMeβ-Hairpin (Type II' β-Turn)dPro-Gly, Val acs.org
Boc-Gly-ΔAla-Gly-ΔZPhe-Val-OMeRight-handed Helical ConformationC-terminal Val researchgate.net
Boc-Leu-Val-Val-Aib-(D)Pro-Leu-Val-Val-OMeβ-Hairpin (Type I' β-Turn)Aib-(D)Pro, Val nih.gov

Role in Enzyme-Substrate Interaction Studies

As a Substrate or Component in Enzyme Assays (e.g., Plasminogen Activator Substrates)

The BOC-Val-Gly sequence serves as a core recognition motif in synthetic substrates designed for studying protease activity. A notable example is its use in substrates for plasminogen activators, which are serine proteases that convert the zymogen plasminogen into the active enzyme plasmin. echelon-inc.com Plasmin's primary role is to degrade fibrin (B1330869) clots. oup.com

Specifically, the peptide Boc-Val-Gly-Arg-β-naphthylamide is a well-established colorimetric substrate for plasminogen activators. echelon-inc.commedchemexpress.commedchemexpress.com In this molecule, the Boc-Val-Gly portion is extended with an arginine residue, which is a critical specificity determinant for many trypsin-like serine proteases, including plasminogen activators, that preferentially cleave after basic amino acid residues. The cleavage of the bond following arginine releases the chromogenic group β-naphthylamine, allowing for spectrophotometric quantification of enzyme activity. echelon-inc.com

Similarly, related peptide sequences are employed as substrates for other enzymes in the coagulation and fibrinolysis cascades. For example, Boc-Val-Pro-Arg-AMC (where AMC is a fluorogenic group) is a substrate for thrombin. frontiersin.org The use of this compound as a starting material allows for the straightforward synthesis of these longer, more specific peptide substrates through standard peptide coupling methods.

Table 3: Val-Gly Containing Peptides in Enzyme Assays

SubstrateEnzymeAssay TypeReference
Boc-Val-Gly-Arg-β-naphthylamidePlasminogen ActivatorColorimetric medchemexpress.com, medchemexpress.com, echelon-inc.com
Boc-Val-Pro-Arg-AMCThrombinFluorogenic frontiersin.org
pyro-Glu-Gly-Arg-pNAUrokinase Plasminogen Activator (uPA)Chromogenic frontiersin.org
Boc-Val-Leu-Lys-MCAPlasminFluorogenic oup.com

Research into the Catalytic Activity of Synthetic Peptides (Enzyme Mimicry)

The field of enzyme mimicry seeks to design and synthesize small molecules, including short peptides, that can catalyze chemical reactions with some degree of the efficiency and selectivity seen in natural enzymes. princeton.edu The principle relies on creating a defined three-dimensional structure that organizes key functional groups into a catalytic site. princeton.edu

While this compound itself is not a catalyst, it represents the type of simple dipeptide that can be incorporated into larger synthetic peptides designed for catalytic purposes. Research in this area focuses on using peptide scaffolds, such as those stabilized by β-turn motifs, to create rudimentary active sites. princeton.edu Given that Val-Gly sequences can be part of β-turns, they are relevant building blocks for constructing these "designer enzymes." These short, structured peptides have been explored for their potential to catalyze reactions like asymmetric additions and desymmetrizations. princeton.edu

On a related note, the synthesis of this compound can itself be accomplished using enzymatic catalysis. For instance, the enzyme papain, when immobilized on a polymer support, has been used to catalyze the peptide bond formation between Boc-Val and Gly-OEt. ias.ac.in This demonstrates the synergy between peptides and enzymes, both in using enzymes to synthesize peptides and in using peptides to mimic enzymatic function.

Compound Name Reference

Table 4: Compound Names

Abbreviation/Systematic Name
N-tert-butyloxycarbonyl-L-valyl-glycine ethyl ester (this compound)
Boc-Val-ψ[(Z)-CF=CH]-Gly-OEt
N-heterocyclic carbenes (NHCs)
Phth-Gly-Tyr-Val-OEt
Boc-Leu-Val-Val-dPro-Gly-Leu-Phe-Val-OMe
Boc-Gly-ΔAla-Gly-ΔZPhe-Val-OMe
Boc-Val-Phe-nPr
Boc-Leu-Val-Val-Aib-(D)Pro-Leu-Val-Val-OMe
Boc-Val-Gly-Arg-β-naphthylamide
β-naphthylamine
Boc-Val-Pro-Arg-AMC
pyro-Glu-Gly-Arg-pNA
Boc-Val-Leu-Lys-4-methylcoumaryl-7-amide (Boc-Val-Leu-Lys-MCA)
Papain

Future Research Directions and Translational Perspectives Academic Focus

Development of More Efficient and Stereoselective Synthetic Pathways

Key areas of investigation include the refinement of coupling reagents. While traditional carbodiimides like DCC and EDC are effective, they often require additives to suppress racemization. Research is moving towards novel activating agents that offer faster coupling rates and superior stereochemical retention. For instance, the exploration of phosphonium (B103445) and uronium/guanidinium salts (such as PyBOP, HBTU, and HATU) continues to be a fertile ground for innovation. The goal is to identify or design reagents that are not only efficient but also more environmentally benign and cost-effective.

Another promising avenue is the advancement of Flow Chemistry for peptide synthesis. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This control can be leveraged to minimize the contact time of the activated amino acid, thereby reducing the window for racemization. Future studies will likely focus on optimizing flow-based protocols specifically for sterically hindered and racemization-prone amino acids like BOC-L-Valine.

Table 1: Comparison of Potential Coupling Reagents for BOC-Val-Gly-OEt Synthesis This table is illustrative and based on general principles of peptide coupling.

Coupling Reagent ClassExamplesPotential Advantages for this compoundArea for Future Research
CarbodiimidesDCC, EDCCost-effective, well-establishedDevelopment of novel, less allergenic additives to suppress racemization
Phosphonium SaltsBOP, PyBOPHigh coupling efficiency, low racemizationGreener synthesis of the reagents themselves; improving atom economy
Uronium/Guanidinium SaltsHBTU, HATUVery fast reaction rates, excellent for hindered couplingsDesigning next-generation reagents with improved solubility and stability

Exploration of Novel Catalytic Systems for this compound Synthesis

Moving beyond stoichiometric activating agents, the future of peptide synthesis lies in catalysis. The development of catalytic systems for forming the amide bond in this compound could revolutionize its production, making it more sustainable and atom-economical.

Enzymatic catalysis represents a particularly attractive route. Lipases and proteases, under specific non-aqueous conditions or through protein engineering, can be used to catalyze the formation of peptide bonds with absolute stereoselectivity. For example, research into immobilized variants of enzymes like papain or alcalase could yield a robust and recyclable catalytic system for the kilogram-scale synthesis of this compound. Future work will focus on expanding the substrate scope of these biocatalysts and optimizing reaction media to improve yields and reaction rates.

Organocatalysis is another burgeoning field with potential applications. Small organic molecules, such as derivatives of boric acid, have been shown to catalyze amide bond formation directly from carboxylic acids and amines. Applying this concept to peptide synthesis is a significant challenge due to the need for chemoselectivity and the protection of functional groups. However, designing an organocatalyst that can efficiently mediate the coupling of BOC-L-Valine and glycine (B1666218) ethyl ester without racemization is a high-value research goal.

Advanced Conformational Control and Structure-Function Relationship Studies in Modified Derivatives

The BOC protecting group and the ethyl ester moiety in this compound influence its three-dimensional structure in solution. This conformation, in turn, dictates how it interacts with other molecules and its properties as a building block. Advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), coupled with computational modeling, are powerful tools for studying these conformations.

Future research will involve creating modified derivatives of this compound to study structure-function relationships systematically. For instance, replacing the valine side chain with other bulky or constrained amino acids (e.g., tert-Leucine or cyclopropylglycine) would allow researchers to probe how side-chain architecture affects the peptide backbone's preferred geometry. Similarly, altering the N-terminal protecting group could be used to fine-tune the electronic and steric properties, providing deeper insights into the forces that govern peptide folding and recognition. Understanding these principles at the dipeptide level is fundamental to designing larger peptides and peptidomimetics with predictable structures and functions.

Application as a Scaffold for Complex Biomolecule and Material Design

While a simple dipeptide, this compound serves as an excellent starting point or "scaffold" for constructing more complex molecules. Its defined stereochemistry and protected termini make it a versatile building block for a range of applications.

In medicinal chemistry, this dipeptide can be elaborated into peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved stability and bioavailability. For example, the core Val-Gly structure can be incorporated into inhibitors of proteases or as part of a larger molecule designed to disrupt protein-protein interactions.

In materials science, this compound can be used as a monomer unit for the synthesis of well-defined peptide-based polymers or "peptoids." By deprotecting either the N- or C-terminus, the dipeptide can be sequentially coupled to create oligomers with specific lengths and sequences. These materials can self-assemble into higher-order structures like nanotubes, hydrogels, or vesicles, with potential applications in drug delivery, tissue engineering, and biocatalysis. Future research will explore the controlled polymerization of such dipeptide units and characterize the unique properties of the resulting biomaterials.

Q & A

Basic: What are the optimal conditions for synthesizing BOC-Val-Gly-OEt, and how can purity be validated?

Methodological Answer:
Synthesis typically involves coupling BOC-protected valine with glycine ethyl ester using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DCM or DMF. Critical parameters include:

  • Reagent stoichiometry (1.2:1 molar ratio of amino acid to coupling reagent).
  • Reaction time (2–4 hours at 0–4°C to minimize racemization).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
    Validation :
  • HPLC (C18 column, 90:10 acetonitrile/water, λ = 220 nm) to assess purity (>98%).
  • NMR (¹H and ¹³C) to confirm absence of unreacted starting materials.
    Reference: Experimental reproducibility guidelines in .

Advanced: How do solvent polarity and temperature affect the stability of this compound during long-term storage?

Methodological Answer:
Design a stability study with variables:

  • Solvents : DMSO, DMF, acetonitrile.
  • Temperatures : −20°C, 4°C, 25°C.
  • Time points : 0, 7, 30, 90 days.
    Analytical methods :
  • LC-MS to monitor degradation products.
  • FT-IR to track carbonyl group integrity.
    Statistical analysis : Use ANOVA to compare degradation rates across conditions. Contradictory data (e.g., unexpected stability in DMSO) should be resolved via kinetic modeling (Arrhenius equation) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts minimized?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for stereochemical confirmation.
  • IR Spectroscopy : Validate ester (C=O at 1730–1750 cm⁻¹) and amide (1650 cm⁻¹) groups.
    Artifact mitigation :
  • Dry solvents (molecular sieves) to suppress water-related peaks.
  • Use high-field NMR (≥400 MHz) to resolve overlapping signals.
    Reference: emphasizes rigorous characterization for novel compounds .

Advanced: How can computational models (e.g., DFT) predict the reactivity of this compound in peptide elongation reactions?

Methodological Answer:

  • Model setup : Optimize geometry using Gaussian09 at B3LYP/6-31G* level.
  • Reactivity metrics : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Validation : Compare predicted reaction pathways with experimental yields (e.g., coupling with Fmoc-protected residues).
    Data interpretation : Discrepancies between model and lab results may arise from solvent effects (implicit vs. explicit solvation models) .

Basic: What are common side reactions during this compound synthesis, and how can they be suppressed?

Methodological Answer:

  • Racemization : Use HOBt or Oxyma as additives to reduce carbodiimide-mediated epimerization.
  • Ester hydrolysis : Maintain anhydrous conditions and avoid prolonged exposure to aqueous workup.
    Troubleshooting : Monitor by chiral HPLC (e.g., Chiralpak AD-H column) .

Advanced: How do contradictory NMR and X-ray crystallography data for this compound’s conformation inform its dynamic behavior in solution?

Methodological Answer:

  • Hypothesis : Crystallography shows rigid conformers, while NMR suggests flexibility.
  • Experimental design :
    • Variable-temperature NMR to study rotational barriers.
    • MD simulations (AMBER force field) to model solvent interactions.
      Resolution : Cross-validate with NOESY for interproton distances in solution .

Basic: What protocols ensure reproducible yields of this compound across lab scales (mg to gram quantities)?

Methodological Answer:

  • Scale-up challenges : Optimize mixing efficiency (overhead stirrers vs. magnetic bars).
  • Workflow :
    • Pilot reaction (50 mg) to determine optimal conditions.
    • Gradual scaling (10% increments) with in-process HPLC checks.
      Reference: ’s emphasis on detailed experimental documentation .

Advanced: How can this compound’s role as a building block in peptidomimetics address current gaps in protease-resistant drug design?

Methodological Answer:

  • Research framework (PICOT) :
    • P : Protease-rich disease models (e.g., cancer).
    • I : Incorporation of this compound into backbone-modified peptides.
    • C : Native peptides vs. peptidomimetics.
    • O : Proteolytic stability (LC-MS/MS quantification).
    • T : 6-month stability study.
      Significance : Addresses the FINER criteria (Feasible, Novel, Ethical, Relevant) .

Basic: What are the ethical considerations in using this compound for in vitro toxicity studies?

Methodological Answer:

  • Cell lines : Use immortalized lines (e.g., HEK293) to minimize ethical concerns.
  • Concentration ranges : Align with OECD guidelines (0.1–100 µM).
    Documentation : Follow institutional review board (IRB) protocols for chemical safety .

Advanced: How can machine learning optimize the synthesis protocol for this compound using heterogeneous catalytic systems?

Methodological Answer:

  • Data collection : Compile reaction parameters (catalyst loading, solvent, temperature) from 50+ published procedures.
  • Model training : Random forest regression to predict yield.
  • Validation : Lab experiments to test top-predicted conditions.
    Contradiction analysis : Address outliers via SHAP value interpretation .

Key Takeaways for Researchers:

  • Basic questions focus on established protocols and validation.
  • Advanced questions require hypothesis-driven frameworks (PICOT/FINER) and interdisciplinary methods (computational + experimental).
  • Data contradictions should be resolved through iterative modeling and cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.